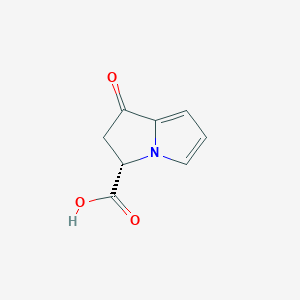
(S)-1-Oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino acid derivative with a suitable aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the pyrrolizine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to produce the compound on an industrial scale.
化学反応の分析
Types of Reactions
(S)-1-Oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-1-Oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-1-Oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Lamellarins: These compounds have a similar pyrrolizine skeleton and exhibit diverse biological activities.
Phenolic Compounds: These compounds share some chemical properties with (S)-1-Oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylic acid and are known for their antioxidant and antimicrobial properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
(3S)-1-oxo-2,3-dihydropyrrolizine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c10-7-4-6(8(11)12)9-3-1-2-5(7)9/h1-3,6H,4H2,(H,11,12)/t6-/m0/s1 |
InChIキー |
IMIZZCOVJKIYFE-LURJTMIESA-N |
異性体SMILES |
C1[C@H](N2C=CC=C2C1=O)C(=O)O |
正規SMILES |
C1C(N2C=CC=C2C1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


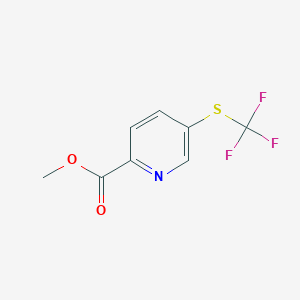
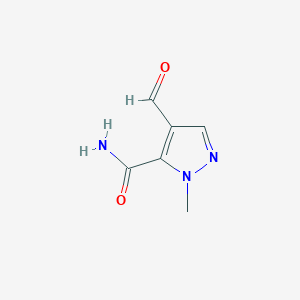
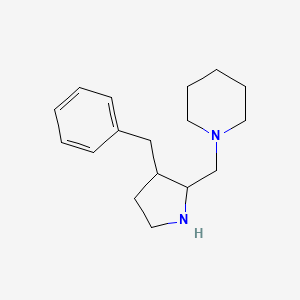
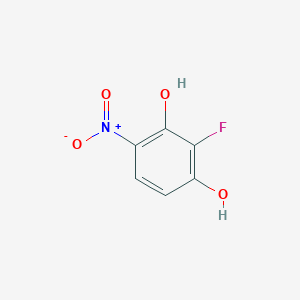
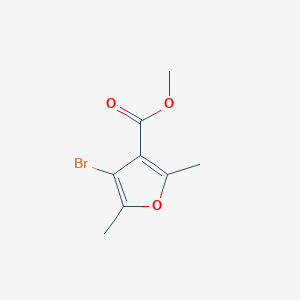
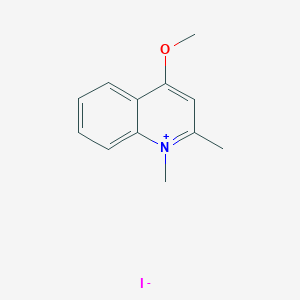
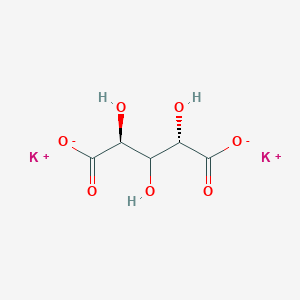
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)

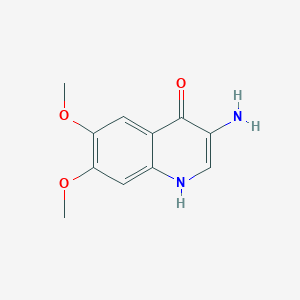
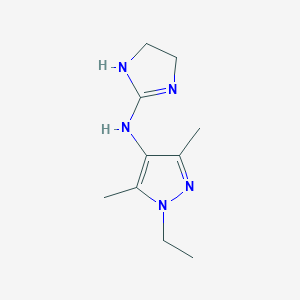
![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
